molecular formula C15H15N5OS2 B2382371 N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide CAS No. 1219911-69-9

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Cat. No.: B2382371
CAS No.: 1219911-69-9
M. Wt: 345.44
InChI Key: WELWDBRJAYTLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a novel synthetic compound designed for advanced pharmacological screening, particularly in the field of oncology research. This hybrid molecule incorporates two privileged heterocyclic structures: the 1,3,4-thiadiazole and the imidazo[1,2-a]pyridine. The 1,3,4-thiadiazole core is a well-documented pharmacophore in medicinal chemistry, with extensive literature demonstrating its potential as a scaffold for developing anticancer agents. Scientific studies have shown that derivatives containing this nucleus can act via several mechanisms, including the inhibition of tyrosine kinase enzymes and the induction of apoptosis (programmed cell death) . Some 1,3,4-thiadiazole-based compounds are also known to function as caspase activators and carbonic anhydrase inhibitors, highlighting the versatility of this scaffold in interacting with diverse biological targets relevant to cancer progression . The specific inclusion of a cyclobutanecarboxamide moiety and an imidazo[1,2-a]pyridine group connected via a thioether linkage is intended to modulate the compound's electronic properties, lipophilicity, and overall molecular geometry. These modifications are strategically designed to enhance its binding affinity and selectivity against specific enzymatic targets. Researchers can utilize this compound as a key chemical tool to investigate new pathways in cell proliferation and death. It holds significant value for in vitro studies aimed at probing structure-activity relationships (SAR) and for screening against a panel of cancer cell lines, such as prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC), to elucidate its precise mechanism of action and potential research applications .

Properties

IUPAC Name

N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c21-13(10-4-3-5-10)17-14-18-19-15(23-14)22-9-11-8-20-7-2-1-6-12(20)16-11/h1-2,6-8,10H,3-5,9H2,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELWDBRJAYTLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features a unique combination of several heterocyclic structures:

  • Imidazo[1,2-a]pyridine : Known for its diverse biological activities.
  • Thiadiazole : Often associated with antimicrobial and anticancer properties.
  • Cyclobutane : A four-membered ring that contributes to the compound's structural integrity and reactivity.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, possess significant antibacterial properties against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties :
    • Compounds similar to N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl) have demonstrated effectiveness against multiple cancer cell lines. For instance, imidazo[1,2-a]pyridine derivatives have been tested against leukemia and melanoma cells, showing promising results in inhibiting cell proliferation .
  • Enzyme Inhibition :
    • The compound has been evaluated for its binding affinity to various enzymes. Notably, it shows potential as an inhibitor of carbonic anhydrase II (CA II), which plays a significant role in physiological processes . This inhibition can lead to therapeutic applications in conditions where CA II is implicated.

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : The imidazo[1,2-a]pyridine moiety allows interaction with various biological targets through hydrogen bonding and π–π stacking interactions .
  • Biochemical Pathways : This compound may influence multiple biochemical pathways by modulating enzyme activity or receptor interactions .

Comparative Analysis

To better understand the significance of this compound within its class, the following table summarizes its structural features and biological activities compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(5-methylisoxazole)Contains isoxazole ringAntibacterial and anticancer
5-(4-chlorophenyl)-isoxazoleIsoxazole core with phenyl substitutionNeuroprotective effects
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-phenylcarboxamideThiadiazole and phenyl groupSignificant antibacterial activity

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activities of various imidazo[1,2-a]pyridine derivatives against E. coli and S. aureus. The results indicated that compounds with thiadiazole substitutions exhibited enhanced activity compared to their non-thiadiazole counterparts .

Case Study 2: Anticancer Activity

In vitro studies on leukemia cell lines revealed that certain derivatives showed IC50 values as low as 105M10^{-5}M, indicating potent anticancer activity. This suggests that structural modifications can significantly enhance therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that compounds containing imidazo[1,2-a]pyridine and thiadiazole moieties exhibit promising anticancer properties. N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown its effectiveness against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition
The compound has been investigated for its binding affinity to specific enzymes, suggesting its role as an enzyme inhibitor. For instance, studies have highlighted its interaction with 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory pathways. The inhibition of this enzyme could provide therapeutic benefits in treating inflammatory diseases .

Biological Research

Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for elucidating its biological effects. Research focusing on its interaction with biological targets is essential for determining its therapeutic potential and safety profile. For example, molecular docking studies have been employed to predict how this compound interacts with various receptors and enzymes .

Pharmacological Profiles
The compound's diverse pharmacological profiles include antibacterial and antifungal activities. These properties make it a candidate for developing new antibiotics or antifungal agents. Its structural features allow it to interact with microbial targets effectively .

Materials Science

Synthesis of Novel Materials
The unique structural characteristics of this compound enable the synthesis of novel materials with specific properties. Its ability to form coordination complexes with metals can be leveraged in creating advanced materials for electronic or photonic applications .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of related thiadiazole derivatives on human cancer cell lines (HepG2 and MDA-MB-231). Results indicated that certain derivatives exhibited higher inhibition rates compared to standard treatments .
  • Molecular Docking Studies : In silico docking studies revealed that the compound could effectively bind to key targets associated with inflammation and cancer progression .
  • Synthesis and Characterization : The synthesis routes for these compounds typically involve multi-step processes that utilize readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and versatility in substitution. Below is a comparative analysis of key analogues:

Compound Substituents Biological Target/Activity Key Structural Differences
Target Compound (Query) Imidazo[1,2-a]pyridin-2-ylmethyl (thioether), cyclobutanecarboxamide Unknown (hypothetical kinase/receptor binding) Unique imidazopyridine-thioether linkage; compact cyclobutane ring for steric modulation
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide () 4-Methyl-1,2,3-thiadiazole, cyclobutyl Not reported Dual thiadiazole system (1,2,3- and 1,3,4-thiadiazole); lacks imidazopyridine
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () Piperidin-1-yl-ethylthio, benzamide Acetylcholinesterase inhibition Flexible piperidine-ethyl chain; benzamide for H-bonding vs. rigid cyclobutanecarboxamide

Functional Implications of Substituents

  • Imidazo[1,2-a]pyridine vs. Benzamide/Piperidine : The imidazopyridine moiety in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., kinases) compared to the benzamide group in derivatives, which prioritizes acetylcholinesterase inhibition via hydrogen bonding .
  • Cyclobutanecarboxamide vs. Cyclobutyl/Methylthiadiazole: The cyclobutanecarboxamide group introduces a polar amide bond, improving solubility over the nonpolar cyclobutyl group in . The methylthiadiazole in may reduce metabolic stability due to sulfur oxidation susceptibility .

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:

  • Acetylcholinesterase Inhibition : derivatives (IC50: 0.8–12.4 µM) suggest that the thiadiazole core is critical for activity. The target compound’s imidazopyridine may reduce potency for this target but improve selectivity for others .
  • Kinase Inhibition Potential: Imidazopyridine derivatives are known kinase inhibitors (e.g., JAK2/STAT3). The thiadiazole-thioether motif could mimic ATP-binding motifs, positioning the compound as a kinase modulator .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and how can intermediates be characterized?

Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, thiol-containing intermediates (e.g., 5-substituted-1,3,4-thiadiazole-2-thiols) are reacted with alkyl halides or carboxamide derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃). Key steps include:

  • Stirring at room temperature or reflux (e.g., 1–3 hours) .
  • Cyclization using iodine and triethylamine in DMF to form the thiadiazole core .
    Intermediates and final products are characterized via ¹H/¹³C NMR , mass spectrometry (MS) , and HPLC to confirm purity and structural integrity .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming connectivity of the thiadiazole, imidazopyridine, and cyclobutane moieties .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Used to monitor reaction progress and ensure >95% purity, especially for biologically active derivatives .

Basic: What preliminary biological screening assays are relevant for this compound?

Answer:
Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays targeting pathways implicated in inflammation or oncology .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Solvent selection : Acetonitrile or DMF enhances nucleophilicity in cyclization steps .
  • Catalyst use : Triethylamine or iodine accelerates cyclization .
  • Temperature control : Reflux (e.g., 80–90°C) improves reaction rates but must be balanced against decomposition risks .
    Yield optimization often requires iterative testing with DoE (Design of Experiments) approaches .

Advanced: How do structural modifications (e.g., substituents on the thiadiazole or imidazopyridine) affect biological activity?

Answer:

  • Thiadiazole modifications : Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity but may reduce solubility .
  • Imidazopyridine substitutions : Bulky groups (e.g., cyclobutane) improve target binding affinity in kinase inhibition assays .
    Example : A 2025 study compared analogs with varying thioether linkers, showing that methylene spacers (vs. ethylene) increased cytotoxicity by 40% .

Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Answer:

  • Standardize assay protocols : Use identical cell lines, passage numbers, and incubation times .
  • Control for pH : Thiadiazole derivatives may exhibit pH-dependent activity (e.g., protonation of sulfur atoms affects membrane permeability) .
  • Validate via orthogonal assays : Confirm anticancer activity using both MTT and clonogenic assays .

Advanced: What strategies are recommended for studying the compound’s metabolic stability?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS/MS .
  • CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
  • Stability in physiological buffers : Monitor degradation over 24 hours in PBS (pH 7.4) at 37°C .

Advanced: How can computational methods aid in target identification?

Answer:

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to kinases or GPCRs .
  • QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data .
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize targets .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Byproduct management : Optimize stoichiometry to minimize sulfur byproducts during cyclization .
  • Solvent recovery : Implement distillation for DMF or acetonitrile reuse .

Advanced: How can the compound’s mechanism of action be validated in complex biological systems?

Answer:

  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess activity loss .
  • Biochemical pull-down assays : Attach biotin tags to the compound for target isolation and identification via MS .
  • In vivo imaging : Fluorescently labeled analogs can track tissue distribution in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.